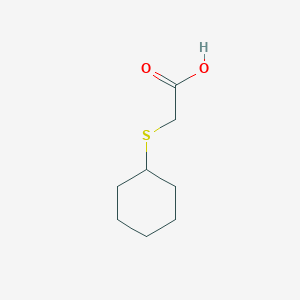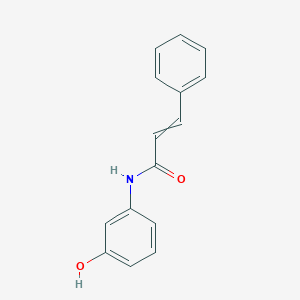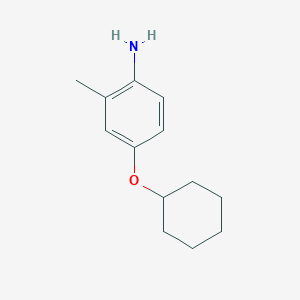
4-(Cyclohexyloxy)-2-methylaniline
Overview
Description
4-(Cyclohexyloxy)-2-methylaniline is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclohexyloxy)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclohexyloxy)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Dearomatization in Phenols and Anilines
The treatment of 2-methylphenols and 2-methylanilines, which includes compounds similar to 4-(Cyclohexyloxy)-2-methylaniline, with specific iodane reagents, led to regioselective dearomatization into ortho-quinol imines and cyclohexa-2,4-dienone derivatives. This is a significant process in synthetic chemistry, as it allows for the creation of complex structures from simpler phenols and anilines (Quideau et al., 2005).
Study on Cyclopropylamines and Oxidative N-dealkylation
Research involving the oxidative N-dealkylation of cyclopropylamines, a category which encompasses structures related to 4-(Cyclohexyloxy)-2-methylaniline, was conducted. This study provides insights into the behavior of cyclopropylamines under oxidative conditions and their interaction with enzymes like horseradish peroxidase (Shaffer et al., 2001).
Jet-Cooled Laser-Induced Fluorescence Spectroscopy of Methylcyclohexoxy Radicals
In atmospheric chemistry, cyclohexoxy radicals and their methyl substituted variants, akin to 4-(Cyclohexyloxy)-2-methylaniline, play an important role. The study of these radicals through jet-cooled laser-induced fluorescence spectroscopy provides valuable information on their structures and helps in developing methods for their monitoring (Lin et al., 2012).
Dielectric Studies of N-Methylaniline Derivatives
Research on the dielectric properties of N-methylaniline derivatives, which include structures similar to 4-(Cyclohexyloxy)-2-methylaniline, offers insights into their chemical behavior and intermolecular interactions. This is crucial in fields like materials science and molecular physics (Tucker & Walker, 1970).
Formation of Quinoneimine Intermediate of Fluoro-N-methylaniline
The study of the formation of a quinoneimine intermediate from fluoro-N-methylaniline, which is structurally related to 4-(Cyclohexyloxy)-2-methylaniline, highlights the complex reactions these compounds can undergo. This research is important for understanding the chemical transformations and potential reactivity of these compounds (Driscoll et al., 2010).
Multikilogram-Scale Synthesis Using Pd/C-Mediated Suzuki Coupling
The Pd/C-mediated Suzuki coupling process, used in the synthesis of derivatives similar to 4-(Cyclohexyloxy)-2-methylaniline, demonstrates the scalability and efficiency of such synthetic methods in producing complex organic compounds (Ennis et al., 1999).
Visible Light Photoredox Catalysis with N-hydroxyphthalimide
The use of N-hydroxyphthalimide in visible light photoredox catalysis for cyclization reactions involving N-methylanilines, which are structurally related to 4-(Cyclohexyloxy)-2-methylaniline, represents a significant advancement in organic synthesis. This method allows for the efficient and mild preparation of complex heterocycles (Yadav & Yadav, 2017).
Catalytic Upgrading of Lignin-Derived Pyrolysis Bio-Oil
The catalytic upgrading of compounds like 4-methylanisole, closely related to 4-(Cyclohexyloxy)-2-methylaniline, has applications in converting lignin-derived pyrolysis bio-oil into valuable fuels. This process contributes to the development of renewable energy sources (Saidi et al., 2021).
properties
IUPAC Name |
4-cyclohexyloxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZFTKZBNLAWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



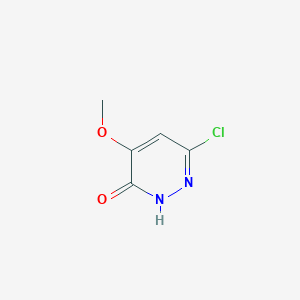
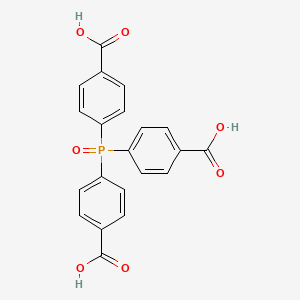
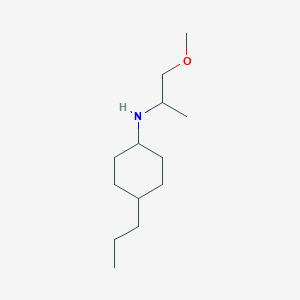
amine](/img/structure/B7820034.png)
![(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820046.png)
![1-(1,3-Benzothiazol-2-YL)-N-[(3-methylphenyl)methyl]methanamine](/img/structure/B7820050.png)
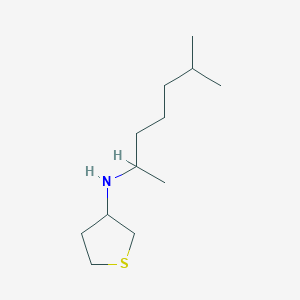
![(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7820062.png)
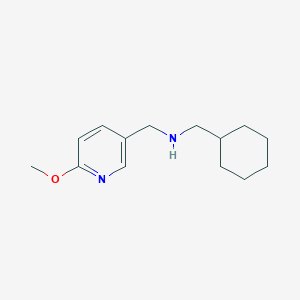
![3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B7820071.png)
![2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B7820078.png)
![1-[(Isopropyl)aminocarbonyl]-4-piperidone](/img/structure/B7820082.png)
